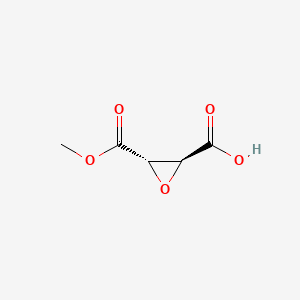

Oxirane-(2S,3S)-dicarboxylic acid monomethyl ester

Description

Molecular Geometry and Stereochemical Configuration

The molecular structure of this compound is characterized by a highly strained three-membered epoxide ring bearing two carboxyl functional groups in specific stereochemical orientations. The compound possesses the molecular formula C5H6O5 with a molecular weight of 146.098 atomic mass units. The stereochemical designation (2S,3S) indicates that both carbon atoms of the epoxide ring possess S absolute configuration, establishing this molecule as a specific enantiomer of the oxirane-2,3-dicarboxylic acid monomethyl ester family.

The three-dimensional arrangement of atoms within the molecule creates a constrained geometry that significantly influences the compound's reactivity patterns. The epoxide ring exhibits substantial ring strain, estimated at approximately 13 kilocalories per mole, which renders the system highly susceptible to nucleophilic attack. The presence of two carboxyl groups attached directly to the epoxide ring carbons creates additional steric and electronic effects that modify the standard epoxide reactivity profile.

Table 1: Fundamental Molecular Properties of this compound

The stereochemical configuration plays a crucial role in determining the molecular properties and biological activity of the compound. Research has demonstrated that stereochemistry at the epoxide ring significantly affects both reactivity and selectivity in chemical transformations. The (2S,3S) configuration creates a specific spatial arrangement that influences how nucleophiles approach the epoxide ring during chemical reactions, often leading to highly stereoselective ring-opening reactions that proceed through well-defined transition states.

X-ray Crystallographic Analysis of Epoxide Ring System

Crystallographic investigations of related oxirane-2,3-dicarboxylic acid derivatives have provided valuable insights into the structural features of the epoxide ring system. Analysis of (2R,3R)-oxirane-2,3-dicarboxylic acid derivatives reveals that the epoxide ring maintains a planar configuration with characteristic bond lengths and angles that reflect the inherent strain within the three-membered ring. The oxygen-carbon bond lengths in the epoxide ring typically measure approximately 1.44 angstroms, while the carbon-carbon bond spans approximately 1.47 angstroms.

The crystallographic data for related compounds demonstrates that the epoxide ring geometry remains remarkably consistent across different derivatives, suggesting that the three-membered ring system imposes rigid structural constraints that are minimally affected by substituent variations. The bond angles within the epoxide ring deviate significantly from ideal tetrahedral geometry, with carbon-oxygen-carbon angles measuring approximately 61 degrees, reflecting the substantial angle strain characteristic of cyclopropane-like systems.

X-ray diffraction studies of trans-2,3-epoxysuccinic acid derivatives, which share structural similarities with the target compound, reveal that the carboxyl groups attached to the epoxide ring adopt specific orientations that minimize steric repulsion while maximizing stabilizing interactions. These crystallographic observations provide important benchmarks for understanding the three-dimensional structure of this compound and related compounds.

Table 2: Crystallographic Parameters for Related Oxirane-2,3-Dicarboxylic Acid Derivatives

Comparative Analysis of Diastereomeric Forms

The stereochemical relationship between different forms of oxirane-2,3-dicarboxylic acid derivatives reveals important insights into the structural and chemical properties of these compounds. The (2S,3S) enantiomer exhibits distinctly different properties compared to its (2R,3R) counterpart, with these differences manifesting in physical properties, chemical reactivity, and biological activity. Comparative analysis of trans-2,3-epoxysuccinic acid, which represents the parent dicarboxylic acid system, demonstrates that stereochemical configuration significantly influences molecular interactions and reactivity patterns.

The diastereomeric forms of oxirane-2,3-dicarboxylic acid derivatives exhibit different solubility profiles and melting point characteristics. The (2R,3R) configuration, commonly referred to as trans-2,3-epoxysuccinic acid, displays distinct physical properties that can be utilized for separation and purification purposes. Chemical shift differences observed in nuclear magnetic resonance spectroscopy provide additional evidence for the structural distinctions between diastereomeric forms, with characteristic splitting patterns that reflect the different spatial arrangements of functional groups.

Research investigating the stereoselective ring-opening reactions of 3-phenylglycidic esters has demonstrated that the stereochemical configuration of the starting epoxide significantly influences both the reaction rate and the stereochemical outcome of nucleophilic addition reactions. These studies reveal that electron-donating substituents enhance both reactivity and stereoselectivity, while electron-withdrawing groups produce opposite effects. The presence of methoxy substituents, for example, increases the carbocationic character of the benzylic carbon, leading to enhanced reactivity and preferential formation of specific stereoisomeric products.

Table 3: Comparative Properties of Oxirane-2,3-Dicarboxylic Acid Stereoisomers

Tautomeric Equilibria in Aqueous Solutions

The behavior of this compound in aqueous solutions involves complex tautomeric equilibria that significantly influence the compound's chemical and biological properties. Recent investigations using ab initio molecular dynamics simulations have provided detailed insights into the tautomeric equilibrium processes that occur in aqueous environments. These studies demonstrate that proton transfer reactions in condensed phases involve complex water-ion structures that participate in the proton dynamics, creating intricate reaction pathways that extend beyond simple proton migration.

The presence of carboxyl functional groups in oxirane derivatives creates multiple sites for proton exchange, leading to tautomeric forms that exist in dynamic equilibrium under physiological conditions. The carboxyl groups can undergo deprotonation to form carboxylate anions, with the equilibrium position dependent on solution hydrogen ion concentration and ionic strength. These tautomeric interconversions are catalyzed by traces of acids or bases that are typically present in most chemical samples, making the equilibrium responsive to environmental conditions.

Mechanistic studies of enol and enolate formation under various conditions reveal that acidic environments favor enol tautomer formation, while basic conditions promote enolate tautomer development. Although this compound does not contain classical carbonyl groups adjacent to acidic hydrogen atoms, the carboxyl functionalities can participate in similar tautomeric processes involving proton transfer and electronic rearrangement.

The aqueous behavior of related epoxide compounds demonstrates that ring-opening reactions can compete with tautomeric equilibria, particularly under basic conditions where nucleophilic attack at the epoxide ring becomes favorable. The stereochemical outcome of these reactions depends on the specific reaction conditions and the nature of the nucleophilic species present in solution. Under basic conditions, nucleophiles typically attack the least substituted carbon of the epoxide ring, leading to inversion of stereochemistry at that position through a mechanism analogous to bimolecular nucleophilic substitution.

Table 4: Tautomeric Equilibrium Parameters in Aqueous Solutions

Properties

IUPAC Name |

(2S,3S)-3-methoxycarbonyloxirane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O5/c1-9-5(8)3-2(10-3)4(6)7/h2-3H,1H3,(H,6,7)/t2-,3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMGCVPJOFSUEQ-HRFVKAFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H](O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol and Conditions

-

Diels-Alder Cycloaddition :

-

Reagents : 2-Methylfuran (dienophile) and methyl 3-bromopropiolate (dienophile).

-

Conditions : Reflux in dry benzene for 12 hours.

-

Yield : 50% for the major adduct (4a ), with 3.2% for the minor isomer (4b ).

-

Stereochemical Outcome : High regioselectivity attributed to electron-withdrawing effects of the bromo group.

-

-

Ketal Hydrolysis :

Adaptability for Target Compound Synthesis

To adapt this route for Oxirane-(2S,3S)-dicarboxylic acid monomethyl ester, post-hydrolysis modifications would be required:

-

Oxidative Ring-Opening : Ozonolysis or epoxidation of the bicyclic intermediate could generate the dicarboxylic acid backbone.

-

Selective Esterification : Protecting one carboxylic acid group while esterifying the other would yield the monomethyl ester.

Prilezhaev Epoxidation Approach

The Prilezhaev method, a classical epoxidation technique, employs peracids to oxidize alkenes into epoxides. While this method is widely used for simple epoxides, achieving stereochemical precision for (2S,3S) configuration demands additional chiral induction strategies.

Reaction Mechanism and Conditions

-

Peracid Generation : In situ oxidation of formic or acetic acid with hydrogen peroxide produces the peracid (e.g., performic or peracetic acid).

-

Epoxidation : The peracid reacts with the alkene precursor, forming the oxirane ring.

-

Chiral Control : Without chiral catalysts or auxiliaries, the reaction yields racemic mixtures. Enantioselectivity can be introduced via:

Limitations and Challenges

-

Stereochemical Drift : Racemization under acidic conditions complicates isolation of pure (2S,3S) enantiomer.

-

Functional Group Tolerance : Presence of ester or carboxylic acid groups may necessitate protective strategies.

Comparative Analysis of Methodologies

Industrial-Scale Production Considerations

While laboratory-scale synthesis prioritizes enantiopurity, industrial production emphasizes cost-efficiency and scalability:

Chemical Reactions Analysis

Types of Reactions

Oxirane-(2S,3S)-dicarboxylic acid monomethyl ester undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

Reduction: The compound can be reduced to form diols.

Oxidation: Further oxidation can lead to the formation of more oxidized products such as carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

The major products formed from these reactions include:

Amino alcohols: from nucleophilic substitution with amines.

Diols: from reduction reactions.

Dicarboxylic acids: from oxidation reactions.

Scientific Research Applications

Oxirane-(2S,3S)-dicarboxylic acid monomethyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.

Medicine: It serves as an intermediate in the synthesis of drugs and biologically active compounds.

Industry: The compound is used in the production of polymers, resins, and other materials with specific chiral properties

Mechanism of Action

The mechanism of action of Oxirane-(2S,3S)-dicarboxylic acid monomethyl ester involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations to introduce chirality into target molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Linear α,ω-Dicarboxylic Acid Monoesters

Linear α,ω-dicarboxylic acid monoesters, such as adipic acid monomethyl ester (C₆H₁₀O₄) and suberic acid monomethyl ester (C₉H₁₆O₄), lack the epoxide ring but share the monoester functional group. Key differences include:

- Reactivity: The epoxide ring in the target compound enables ring-opening reactions (e.g., nucleophilic attack), which linear esters cannot undergo. This property is exploited in synthesizing aziridines or β-lactams .

- Biological Activity: Monomethyl esters of C₄–C₁₁ α,ω-dicarboxylic acids fail to support bacterial growth in biotin biosynthesis pathways, unlike intermediates like 3-ketoglutaric acid monomethyl ester . The oxirane derivative’s bioactivity remains underexplored but may differ due to stereochemical constraints.

Epoxide-Containing Dicarboxylic Acid Derivatives

a) (2R,3S)-Oxirane-2,3-dicarboxylic Acid Dimethyl Ester

- Structure : Differs by having two methyl ester groups (C₆H₈O₅) instead of one .

- Reactivity: The dimethyl ester is less polar, affecting solubility and reaction kinetics in hydrolysis or hydrogenation reactions. For example, Ru-Re catalysts hydrogenate α,ω-dicarboxylic monoesters to ω-hydroxy esters with >70% yields , but steric hindrance in dimethyl esters may reduce efficiency.

- Stereochemical Impact : The (2S,3S) configuration in the target compound vs. (2R,3S) in the dimethyl ester alters spatial interactions in asymmetric catalysis .

b) Methyl trans-3-(4-Methoxyphenyl)glycidate (CAS: 96125-49-4)

Cyclic Dicarboxylic Acid Monoesters

Examples include 1,3-cyclohexanedicarboxylic acid monomethyl ester (C₉H₁₄O₄) and cyclopentane-derived monoesters.

- Conformational Rigidity : Cyclohexane/cyclopentane rings restrict rotational freedom compared to the oxirane ring, influencing binding to biological targets .

- Synthetic Utility: Cyclic monoesters are intermediates in prostaglandin synthesis, whereas the target compound’s epoxide is more reactive in ring-opening polymerization .

Physicochemical and Functional Comparisons

Biological Activity

Oxirane-(2S,3S)-dicarboxylic acid monomethyl ester, also known as (2S,3S)-3-methoxycarbonyl-oxirane-2-carboxylic acid, is a chiral compound characterized by its unique three-membered epoxide ring structure. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical and Physical Properties

- Molecular Formula : CHO

- Molecular Weight : 146.1 g/mol

- CAS Number : 150134-08-0

The presence of the epoxide group contributes to the compound's reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for biological activity studies.

The biological activity of this compound is primarily attributed to its electrophilic nature due to the epoxide ring. This structure allows for nucleophilic attack by various biological molecules, leading to the opening of the epoxide and formation of more stable products. This reaction can influence various biochemical pathways and interactions with enzymes and receptors.

Anticancer Potential

Research indicates that compounds with similar structures to this compound may exhibit cytotoxic effects against cancer cell lines. For instance, studies on related epoxide compounds have shown their ability to induce apoptosis in cancer cells through mechanisms such as cell cycle disruption and mitochondrial dysfunction .

Table 1: Cytotoxicity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µg/mL) | Observations |

|---|---|---|---|

| DMEHE | HepG2 | 42 | High sensitivity |

| DMEHE | MCF-7 | 100 | Moderate sensitivity |

| DMEHE | NIH 3T3 | >500 | Low toxicity |

As seen in Table 1, the compound DMEHE (1,2-benzene dicarboxylic acid mono 2-ethylhexyl ester), which shares structural similarities with this compound, exhibited significant cytotoxicity against HepG2 and MCF-7 cell lines while showing lower toxicity towards normal cell lines .

Enzyme Interaction Studies

This compound has been utilized as a substrate in enzyme studies. Research has demonstrated its interaction with epoxide hydrolases—enzymes that metabolize xenobiotics and endogenous compounds. These interactions provide insights into the stereoselectivity and catalytic mechanisms of these enzymes .

Case Studies

Several case studies have explored the biological implications of similar epoxide compounds.

-

Study on Epoxide Hydrolases :

- Objective : Investigate the stereoselectivity of epoxide hydrolases using (2S,3S)-Methylglycidol.

- Findings : The study revealed that the enzyme exhibited higher activity towards certain stereoisomers, suggesting potential applications in drug metabolism and development .

- Cytotoxicity Assessment :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing enantiomerically pure Oxirane-(2S,3S)-dicarboxylic acid monomethyl ester?

- The compound can be synthesized via stereoselective epoxidation of precursor dienes or unsaturated esters, followed by partial esterification. For example, enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) selectively targets one carboxylic acid group, preserving the (2S,3S) configuration . Acid-catalyzed esterification with methanol under controlled conditions (e.g., 0–5°C, 12–24 hours) is another approach, though racemization risks require monitoring via chiral HPLC .

Q. How can the stereochemical integrity of the epoxide ring and ester groups be validated experimentally?

- Chiral resolution is confirmed using polarimetry, NMR with chiral shift reagents (e.g., Eu(hfc)₃), or X-ray crystallography. For example, -NMR coupling constants () between the epoxide protons (typically 3.5–4.5 Hz) and NOESY correlations verify the cis-diepoxide geometry. Single-crystal X-ray diffraction provides definitive proof of the (2S,3S) configuration .

Q. What analytical techniques are critical for quantifying reaction yields and purity in synthetic workflows?

- Reverse-phase HPLC with UV detection (λ = 210–220 nm) and LC-MS (ESI+) are standard for purity assessment. Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, while -NMR distinguishes ester vs. free carboxylic acid signals (δ ~170–175 ppm for esters vs. ~175–180 ppm for acids) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the regioselectivity of epoxide ring-opening reactions in derivatives of this compound?

- Polar aprotic solvents (e.g., DMF, acetonitrile) favor nucleophilic attack at the less hindered epoxide carbon, while protic solvents (e.g., MeOH/H₂O) promote acid-catalyzed ring-opening. Kinetic studies using in situ IR or -NMR (with fluorinated nucleophiles) reveal activation energies and transition states, guiding optimized conditions for synthesizing stereodefined diols or amino alcohols .

Q. What computational methods are effective for predicting the compound’s reactivity in asymmetric catalysis or drug-target interactions?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model epoxide ring strain (≈25–30 kcal/mol) and nucleophilic attack pathways. Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to enzymes like epoxide hydrolases or cytochrome P450 isoforms, aiding in rational drug design .

Q. How can contradictory data on the compound’s stability under acidic vs. basic conditions be resolved?

- Stability studies under controlled pH (1–14) show that the epoxide ring is labile in strong acids (e.g., HCl, H₂SO₄), leading to diol formation, while bases (e.g., NaOH) hydrolyze the ester group. Conflicting reports arise from solvent effects (e.g., aqueous vs. anhydrous conditions). Kinetic profiling (Arrhenius plots) and -labeling experiments clarify degradation mechanisms .

Methodological Guidance

Designing experiments to resolve racemization during esterification:

- Use low-temperature (<10°C) reactions with mild acids (e.g., TsOH) and monitor enantiomeric excess (ee) via chiral GC or HPLC. Enzymatic methods (e.g., immobilized lipases) often outperform chemical catalysts in preserving stereochemistry .

Optimizing oxidative cleavage of derivatives for dicarboxylic acid synthesis:

- Mn-catalyzed air oxidation (115°C, 1 bar O₂) cleaves α,β-unsaturated esters into dicarboxylic acids. Adjusting catalyst loading (0.5–2 mol% Mn(stearate)₂) and reaction time (1–4 hours) balances conversion (>90%) and selectivity (>85%) for C6–C13 diacids, critical for polymer precursors .

Analyzing interactions with biological targets (e.g., enzymes):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.